20,22-Dihydroxy-4-cholesten-3-one

Enzyme Kinetics CYP11A1 Substrate Affinity

20,22-Dihydroxy-4-cholesten-3-one (CAS 94415-61-9) is a C27 3-oxo-4-ene sterol that functions as a transient, obligatory intermediate in the cytochrome P450scc (CYP11A1)-catalyzed conversion of 22R-hydroxycholest-4-en-3-one to progesterone. Unlike its 3β-hydroxy-5-ene counterpart (20,22-dihydroxycholesterol), this compound routes exclusively through the 3-oxo-4-ene branch of steroidogenesis, enabling direct C20-C22 bond scission to yield progesterone rather than pregnenolone.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
Cat. No. B1257637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20,22-Dihydroxy-4-cholesten-3-one
Synonyms20,22-dihydroxycholest-4-en-3-one
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
InChIInChI=1S/C27H44O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h16-17,20-24,29-30H,6-15H2,1-5H3/t20-,21-,22-,23-,24?,25-,26-,27+/m0/s1
InChIKeyDCHUFDLUIZXFQS-UUCFDDTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 20,22-Dihydroxy-4-cholesten-3-one: A Definitive CYP11A1 Intermediate for Steroidogenic Pathway Dissection


20,22-Dihydroxy-4-cholesten-3-one (CAS 94415-61-9) is a C27 3-oxo-4-ene sterol that functions as a transient, obligatory intermediate in the cytochrome P450scc (CYP11A1)-catalyzed conversion of 22R-hydroxycholest-4-en-3-one to progesterone [1]. Unlike its 3β-hydroxy-5-ene counterpart (20,22-dihydroxycholesterol), this compound routes exclusively through the 3-oxo-4-ene branch of steroidogenesis, enabling direct C20-C22 bond scission to yield progesterone rather than pregnenolone [2]. Its well-defined role as the penultimate intermediate in an alternative adrenal progesterone biosynthetic pathway makes it an essential tool for studies requiring unambiguous tracking of carbon flux through the 3-oxo-4-ene axis, separate from the canonical 3β-hydroxy-5-ene pathway.

Pathway specificity Routes through 3-oxo-4-ene branch to progesterone
Product differentiation Yields progesterone, not pregnenolone, unlike 3β-hydroxy-5-ene analogs
Research application Supports CYP11A1 kinetics, carbon flux tracing, and inhibitor studies

Why Generic Substitution Fails for 20,22-Dihydroxy-4-cholesten-3-one: Critical Selectivity Gaps in Steroidogenic Intermediates


Simple in-class substitution is not possible because the CYP11A1 enzyme system exhibits strict regiochemical and stereochemical requirements that differ substantially between the 3β-hydroxy-5-ene and 3-oxo-4-ene sterol series. The 3-oxo-4-ene motif in 20,22-dihydroxy-4-cholesten-3-one redirects the terminal reaction outcome from pregnenolone to progesterone, a shift that 20,22-dihydroxycholesterol cannot replicate [1]. Furthermore, the enzyme's substrate specificity is highly sensitive to the C22 stereochemistry: the (22S)-22-hydroxy epimer shows no measurable conversion, while the (22R)-configured compound is efficiently processed [2]. Kinetic parameters also diverge significantly—the apparent Km of 20,22-dihydroxy-4-cholesten-3-one for CYP11A1 is 40 μM, compared to 20 μM for 22R-hydroxycholesterol and 50 μM for its immediate precursor 22R-hydroxycholest-4-en-3-one [1]. These quantitative disparities in enzyme recognition and product fate mean that substituting a 3β-hydroxy-5-ene analog or a mono-hydroxylated precursor will yield fundamentally different metabolic outcomes, invalidating experimental comparisons and pathway tracing studies.

20,22-Dihydroxy-4-cholesten-3-one
20,22-Dihydroxycholesterol (3β-hydroxy analog)
Terminal product shifts from progesterone to pregnenolone, misdirecting pathway analysis.
(22R)-configured hydroxyl
(22S) epimer or non-hydroxylated sterols
Complete loss of CYP11A1 conversion; stereochemical integrity is critical.
Characteristic CYP11A1 affinity (intermediate Km)
22R-Hydroxycholesterol (higher affinity context)
Kinetic saturation profiles differ, complicating comparative enzyme studies.

Quantitative Differentiation of 20,22-Dihydroxy-4-cholesten-3-one: Head-to-Head Comparator Evidence for Informed Procurement


Apparent Km for CYP11A1: 20,22-Dihydroxy-4-cholesten-3-one vs. 22R-Hydroxycholest-4-en-3-one vs. 22R-Hydroxycholesterol

In a reconstituted bovine adrenocortical cytochrome P450scc system, the apparent Km of 20,22-dihydroxy-4-cholesten-3-one was determined to be 40 μM. This value is intermediate between its immediate precursor 22R-hydroxycholest-4-en-3-one (Km = 50 μM) and the 3β-hydroxy-5-ene analog 22R-hydroxycholesterol (Km = 20 μM), indicating distinct enzyme recognition profiles across the two sterol series [1].

CYP11A1 Km
Head-to-head
40 μM
vs. 50 μM (precursor), 20 μM (3β‑hydroxy analog)
Non-equivalent enzyme recognition profile
Reconstituted bovine P450scc system
Enzyme Kinetics CYP11A1 Substrate Affinity

CYP11A1 Turnover Number: 20,22-Dihydroxy-4-cholesten-3-one vs. 20,22-Dihydroxycholesterol vs. 22R-Hydroxycholesterol

The apparent turnover number of CYP11A1 for 20,22-dihydroxy-4-cholesten-3-one was measured at approximately 125 nmol/min/nmol P-450. This value is statistically indistinguishable from that of 20,22-dihydroxycholesterol (also ~125 nmol/min/nmol P-450) but substantially higher than the turnover numbers for 22R-hydroxycholesterol (77 nmol/min/nmol P-450) and 22R-hydroxycholest-4-en-3-one (64 nmol/min/nmol P-450 for intermediate formation; 77 nmol/min/nmol P-450 for progesterone formation) [1].

Turnover Number
Head-to-head
125 nmol/min/nmol
Comparable to 20,22‑dihydroxycholesterol; higher than precursors
High catalytic efficiency supports activity assay reliability
Bovine adrenocortical system
Enzyme Catalysis Turnover Number CYP11A1 Efficiency

Terminal Reaction Product Selectivity: Progesterone Formation via 3-Oxo-4-ene Pathway vs. Pregnenolone via 3β-Hydroxy-5-ene Pathway

When (22R)-22-hydroxy-4-cholesten-3-one and (20R,22R)-20,22-dihydroxy-4-cholesten-3-one were incubated with adrenal cortex mitochondrial preparations, both were converted into progesterone, not pregnenolone. In contrast, the 3β-hydroxy-5-ene counterparts (22R-hydroxycholesterol and 20,22-dihydroxycholesterol) are cleaved to pregnenolone under identical conditions. This demonstrates that the 3-oxo-4-ene modification reroutes the terminal cleavage product from pregnenolone to progesterone [1].

Product Selectivity
Class-level
Progesterone
Pregnenolone (3β‑hydroxy analog)
Terminal product divergence defines pathway routing
HPLC analysis, adrenal cortex mitochondria
Steroidogenesis Product Selectivity Progesterone vs. Pregnenolone

Stereochemical Requirement at C22: (22R)-Configured Substrate Conversion vs. (22S) and Non-Hydroxylated Analogs

In a systematic evaluation of C27 3-oxo-4-ene sterols, (22S)-22-hydroxy-4-cholesten-3-one, 4-cholesten-3-one, and 25-hydroxy-4-cholesten-3-one showed no measurable conversion to progesterone by the cholesterol side-chain cleaving enzyme system. Only substrates bearing the 22R-hydroxyl group, including (22R)-22-hydroxy-4-cholesten-3-one and (20R,22R)-20,22-dihydroxy-4-cholesten-3-one, were processed to progesterone. (20S)-20-hydroxy-4-cholesten-3-one was hydroxylated at C25 but not cleaved to progesterone, demonstrating that the correct stereochemistry at C20 is also essential [1].

C22 Stereochemistry
Class-level
(22R): converted
(22S) & non‑OH: no conversion
Strict stereospecificity requires high enantiomeric purity
Adrenal cortex mitochondrial assay
Stereospecificity CYP11A1 Substrate Recognition 22R-Hydroxyl Requirement

Estimated Water Solubility: 20,22-Dihydroxy-4-cholesten-3-one vs. In-Class Sterol Intermediates

The predicted water solubility of (22R)-20,22-dihydroxycholest-4-en-3-one at 25°C is 0.0229 mg/L (log Kow = 5.88, estimated via WSKOW v1.41). This extremely low aqueous solubility is characteristic of C27 sterols and is comparable to other dihydroxylated cholesterol derivatives. The compound is soluble in DMSO (>30 mg/mL), with DMSO stock solutions stable for up to 3 months at -20°C .

Aqueous Solubility
Data to verify
0.0229 mg/L
DMSO >30 mg/mL
Extremely low aqueous solubility; requires organic solvent stock
Estimated (WSKOW); DMSO stable at −20°C
Physicochemical Properties Aqueous Solubility Formulation Compatibility

Validated Application Scenarios for 20,22-Dihydroxy-4-cholesten-3-one in Steroidogenic Research


Enzymatic Assays for CYP11A1 Activity in the 3-Oxo-4-ene Pathway

Use 20,22-dihydroxy-4-cholesten-3-one as a direct substrate for cytochrome P450scc to quantify C20-C22 bond cleavage activity producing progesterone. With an apparent Km of 40 μM and a turnover number of 125 nmol/min/nmol P-450 [1], the compound provides a well-characterized kinetic baseline for inhibitor screening, mutagenesis studies, or comparative enzymology across species. The progesterone product can be monitored by HPLC with UV detection at 240 nm following cholesterol oxidase conversion [2].

Metabolic Flux Analysis Distinguishing 3β-Hydroxy-5-ene vs. 3-Oxo-4-ene Steroidogenic Routes

Deploy this compound in isotope-labeled form to trace the 3-oxo-4-ene branch of adrenal steroidogenesis independently of the canonical 3β-hydroxy-5-ene pathway. Because 20,22-dihydroxy-4-cholesten-3-one is exclusively routed to progesterone—not pregnenolone [1]—it enables unambiguous dissection of the alternative progesterone biosynthetic route first described in adrenal mitochondria, without confounding signal from the parallel pregnenolone-producing pathway.

Stereochemical Purity Validation in CYP11A1 Substrate Specificity Studies

Leverage the strict stereochemical requirements of the cholesterol side-chain cleavage system, where (22S)-configured and non-hydroxylated analogs show zero measurable conversion [1], to validate the enantiomeric purity of synthetic or isolated 20,22-dihydroxy-4-cholesten-3-one batches. Only the (20R,22R) configuration is processed to progesterone, making the compound an effective probe for quality control of stereochemical integrity in procurement lots.

Reference Standard for HPLC-Based Quantification of 3-Oxo-4-ene Steroid Intermediates

Employ authentic 20,22-dihydroxy-4-cholesten-3-one as a retention time and calibration standard in normal-phase HPLC methods developed for analyzing cytochrome P450scc reaction mixtures. The compound's identity was confirmed by co-elution with the enzymatically generated intermediate [1], and its distinct chromatographic behavior relative to 22R-hydroxycholest-4-en-3-one and progesterone enables reliable peak assignment in complex mitochondrial incubation extracts.

Application
Selection Property
Validation Focus
CYP11A1 activity assays
Defined substrate for progesterone formation
Kinetic characterization and inhibitor screening
Steroidogenic flux analysis
Exclusive 3-oxo-4-ene pathway routing
Independent pathway tracking from 3β-hydroxy-5-ene
Stereochemical purity validation
Strict (22R) configuration requirement
Functional confirmation of synthesis lot integrity
HPLC reference standard
Authenticated retention time and identity
Peak assignment in CYP11A1 reaction mixtures
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